4-Chloro-2-ethyl-3-fluorobenzoic acid
Description
4-Chloro-2-ethyl-3-fluorobenzoic acid is a halogen-substituted benzoic acid derivative with the molecular formula C₉H₈ClFO₂ (calculated molecular weight: 202.61 g/mol). Its structure features a benzoic acid backbone substituted with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a fluorine atom at the 3-position (Figure 1). This compound belongs to a class of fluorinated aromatic carboxylic acids, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
4-chloro-2-ethyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
YNGHBONYIYZBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-3-fluorobenzoic acid typically involves the halogenation and fluorination of benzoic acid derivatives. One common method is the reaction of 4-chloro-2-ethylbenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 4-Chloro-2-ethyl-3-fluorobenzoic acid involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
4-Chloro-2-ethyl-3-fluorobenzoic acid is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chlorine, ethyl, and fluorine groups allows it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Acidity : The electron-withdrawing Cl and F substituents increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2). The ethyl group at position 2, being weakly electron-donating, may slightly reduce acidity relative to methyl or ethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
